

Application Notes and Protocols: NCT-504

Experimental Design for Patient-Derived Fibroblasts

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Compound of Interest

Compound Name: **NCT-504**

Cat. No.: **B15600999**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

NCT-504 is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, type II gamma (PIP4Ky), with an IC₅₀ of 15.8 μM.^[1] This compound has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Huntington's disease (HD).^{[2][3]} The primary mechanism of action of **NCT-504** involves the inhibition of PIP4Ky, which leads to an increase in autophagic flux, a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates.^{[1][4]} In the context of Huntington's disease, **NCT-504** has been shown to facilitate the clearance of mutant huntingtin (mHtt) protein aggregates in various cell types, including patient-derived fibroblasts.^{[2][4]}

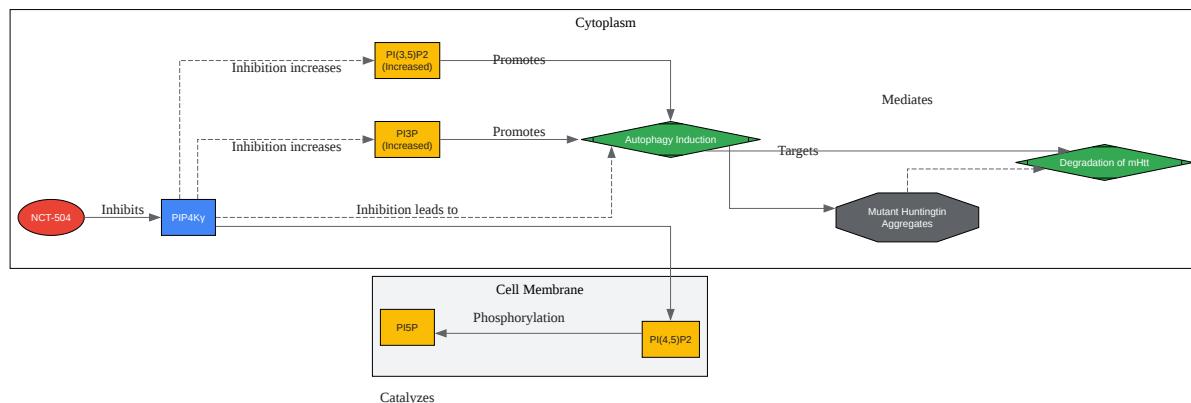
These application notes provide a detailed experimental framework for researchers to investigate the effects of **NCT-504** on patient-derived fibroblasts, with a focus on its potential to reduce mutant huntingtin levels and modulate autophagy. The protocols outlined below cover cell culture, compound treatment, and key analytical assays to evaluate the efficacy and mechanism of **NCT-504**.

Data Presentation

Table 1: Summary of Quantitative Data for **NCT-504**

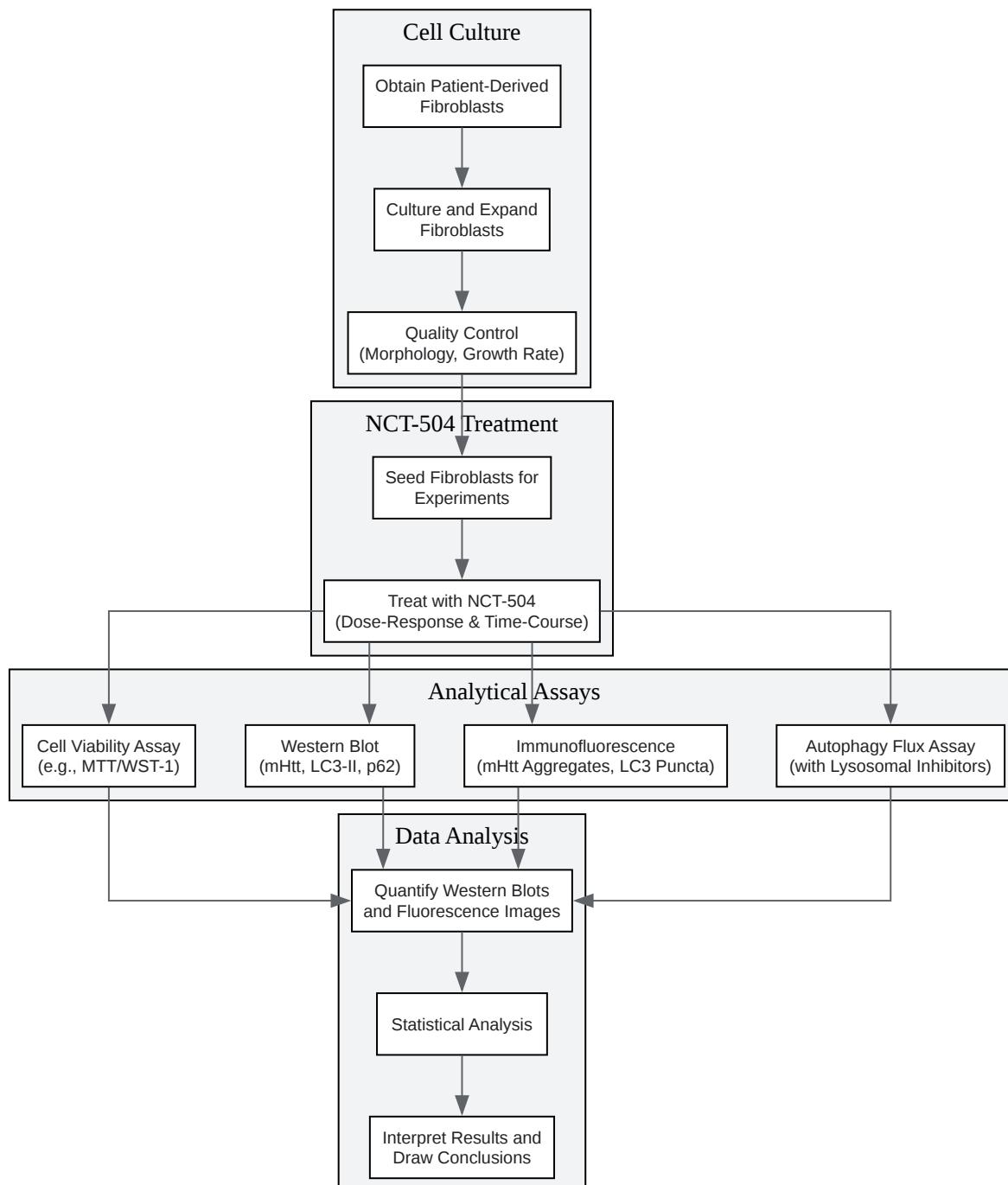
Parameter	Value	Cell Types	Reference
IC50 (PIP4Ky inhibition)	15.8 μ M	Reconstituted enzyme assay	[1]
Kd (PIP4Ky binding)	354 nM	DiscoverX KINOMEScan	[4]
Effective Concentration (mHtt reduction)	2 - 23 μ M	PC12 cells, HEK293T cells, patient fibroblasts	[4]
Treatment Duration (autophagy induction)	2 - 72 hours	MEFs, 293A cells, primary neurons	[1]
Concentration (autophagy flux increase)	2.4 - 40 μ M	293A cells	[4]

Signaling Pathway

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Caption: **NCT-504** inhibits PIP4K γ , increasing autophagy and promoting mutant huntingtin degradation.

Experimental Workflow

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References

- 1. Inhibition of PIP4Ky ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]
- 2. neurologylive.com [neurologylive.com]
- 3. Novel approach improves symptoms of Huntington's disease in animal models. [blogs.bcm.edu]
- 4. Inhibition of PIP4Ky ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
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